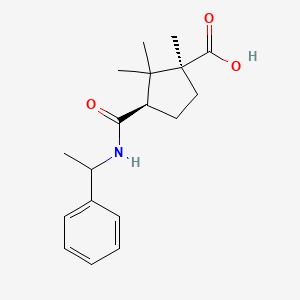![molecular formula C10H7ClFN3O B8009742 4-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]phenol](/img/structure/B8009742.png)
4-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]phenol is an organic compound that features a pyrimidine ring substituted with chlorine and fluorine atoms, and an amino group attached to a phenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]phenol typically involves the reaction of 2-chloro-5-fluoropyrimidine with 4-aminophenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a base such as potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]phenol can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the pyrimidine ring can be replaced by other nucleophiles.
Oxidation and reduction: The phenol moiety can participate in redox reactions.
Coupling reactions: The amino group can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Potassium carbonate (K₂CO₃) is commonly used as a base.
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can modify the phenol moiety.
Applications De Recherche Scientifique
4-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]phenol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of functional materials, such as polymers and dyes.
Biological Studies: It is used in the study of biochemical pathways and molecular interactions due to its unique structural features.
Mécanisme D'action
The mechanism of action of 4-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and fluorine atoms in the pyrimidine ring enhance its binding affinity and specificity. The amino group can form hydrogen bonds with target molecules, while the phenol moiety can participate in various interactions, including π-π stacking and hydrophobic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of 4-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]phenol.
4-Amino-2-chloro-5-fluoropyrimidine: Another related compound with similar structural features.
2-Chloro-4-fluoro-5-aminophenol: A compound with a similar substitution pattern on the phenol ring.
Uniqueness
This compound is unique due to its combination of a pyrimidine ring with chlorine and fluorine substitutions and an amino-phenol moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
4-[(2-chloro-5-fluoropyrimidin-4-yl)amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3O/c11-10-13-5-8(12)9(15-10)14-6-1-3-7(16)4-2-6/h1-5,16H,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDSCLYUMWUVKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC=C2F)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(4-methylphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B8009675.png)

![4-[(5-methylfuran-2-yl)methylamino]-2-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B8009682.png)
![3-[1,3-Dimethyl-2,6-dioxo-8-(2-phenylethylamino)purin-7-yl]propanenitrile](/img/structure/B8009697.png)
![8-(Diethylamino)-7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B8009726.png)
![7-[(4-Chlorophenyl)methyl]-3-methyl-8-(2-phenylethylamino)purine-2,6-dione](/img/structure/B8009730.png)
![7-[(4-Chlorophenyl)methyl]-8-(cyclohexylamino)-3-methylpurine-2,6-dione](/img/structure/B8009735.png)
![2-[1-(4-Fluorophenyl)-5-(hydroxymethyl)imidazol-4-yl]sulfanylacetic acid](/img/structure/B8009737.png)
![ethyl 2-ethyl-7-(3-hydroxyphenyl)-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B8009746.png)


![(3S,8R,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethylspiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-one](/img/structure/B8009767.png)


